2-Methyl-4-phenylbut-3-yn-2-yl 2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-phenylbut-3-yn-2-yl 2-methylpropanoate is an organic compound with a unique structure that combines an alkyne group with a phenyl ring and an ester functional group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-phenylbut-3-yn-2-yl 2-methylpropanoate typically involves the reaction of 2-Methyl-4-phenylbut-3-yn-2-ol with 2-methylpropanoic acid in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst and a dehydrating agent to facilitate esterification.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would typically be optimized for large-scale production, focusing on efficient use of reagents and energy.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4-phenylbut-3-yn-2-yl 2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of amides or esters.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-phenylbut-3-yn-2-yl 2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Potential use in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Methyl-4-phenylbut-3-yn-2-yl 2-methylpropanoate involves its interaction with molecular targets such as enzymes or receptors. The ester group can be hydrolyzed by esterases, leading to the formation of the corresponding alcohol and acid. The alkyne group can participate in cycloaddition reactions, forming various cyclic compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-4-phenylbut-3-yn-2-ol: Similar structure but lacks the ester group.
2-Methyl-4-(4-methylphenyl)but-3-yn-2-ol: Similar structure with a methyl-substituted phenyl ring.
2-Methyl-4-phenylbut-3-yn-2-amine: Similar structure with an amine group instead of an ester.
Uniqueness
2-Methyl-4-phenylbut-3-yn-2-yl 2-methylpropanoate is unique due to the presence of both an alkyne group and an ester functional group, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
111833-49-9 |
---|---|
Molekularformel |
C15H18O2 |
Molekulargewicht |
230.30 g/mol |
IUPAC-Name |
(2-methyl-4-phenylbut-3-yn-2-yl) 2-methylpropanoate |
InChI |
InChI=1S/C15H18O2/c1-12(2)14(16)17-15(3,4)11-10-13-8-6-5-7-9-13/h5-9,12H,1-4H3 |
InChI-Schlüssel |
ZCCLXUGSIBRHDP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)OC(C)(C)C#CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.